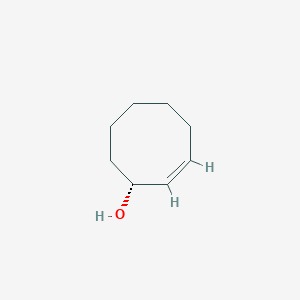
(R,E)-Cyclooct-2-enol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,E)-Cyclooct-2-enol is an organic compound characterized by its eight-membered ring structure with a double bond and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,E)-Cyclooct-2-enol typically involves the cyclization of linear precursors under specific conditions. One common method is the ring-closing metathesis (RCM) reaction, which uses a catalyst such as Grubbs’ catalyst to facilitate the formation of the eight-membered ring. The reaction conditions often include an inert atmosphere, moderate temperatures, and solvents like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: (R,E)-Cyclooct-2-enol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The double bond can be reduced to form cyclooctanol using hydrogenation with catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, mild temperatures.
Reduction: Hydrogen gas, palladium on carbon, room temperature.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.
Major Products:
Oxidation: Cyclooct-2-enone, cyclooct-2-enal.
Reduction: Cyclooctanol.
Substitution: Cyclooct-2-enyl chloride, cyclooct-2-enyl bromide.
Scientific Research Applications
(R,E)-Cyclooct-2-enol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (R,E)-Cyclooct-2-enol involves its interaction with specific molecular targets. The hydroxyl group and double bond allow it to participate in hydrogen bonding and π-π interactions, respectively. These interactions can influence the compound’s binding affinity and activity towards enzymes, receptors, and other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclooctanol: Similar structure but lacks the double bond.
Cyclooct-2-enone: Contains a carbonyl group instead of a hydroxyl group.
Cyclooct-2-enyl chloride: Substituted with a chlorine atom instead of a hydroxyl group.
Uniqueness: (R,E)-Cyclooct-2-enol is unique due to its combination of an eight-membered ring, a double bond, and a hydroxyl group. This combination provides distinct reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1R,2Z)-cyclooct-2-en-1-ol |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h4,6,8-9H,1-3,5,7H2/b6-4-/t8-/m0/s1 |
InChI Key |
UJZBDMYKNUWDPM-HORMHSFOSA-N |
Isomeric SMILES |
C1CC/C=C\[C@@H](CC1)O |
Canonical SMILES |
C1CCC=CC(CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


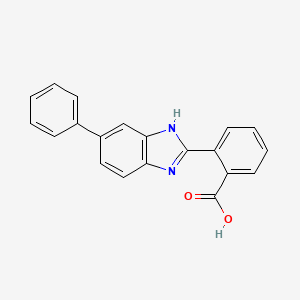
![Propan-2-Yl ~{n}-[(2~{s},4~{r})-1-Ethanoyl-6-(Furan-2-Yl)-2-Methyl-3,4-Dihydro-2~{h}-Quinolin-4-Yl]carbamate](/img/structure/B12944042.png)
![Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate](/img/structure/B12944048.png)
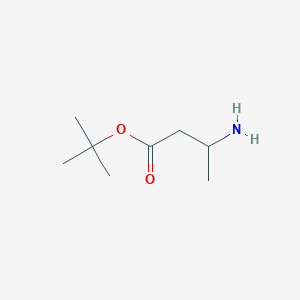
![2-Methyl-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B12944056.png)
![N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12944057.png)
![9-(Benzo[b]thiophen-3-yl)-9H-carbazole](/img/structure/B12944061.png)
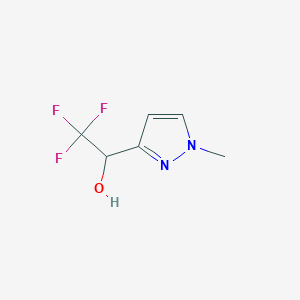
![2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12944072.png)
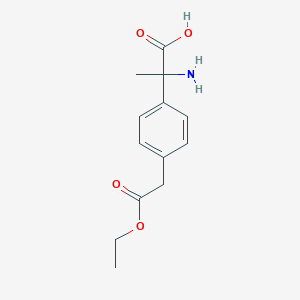
![2-(Undec-10-en-1-yl)benzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12944083.png)
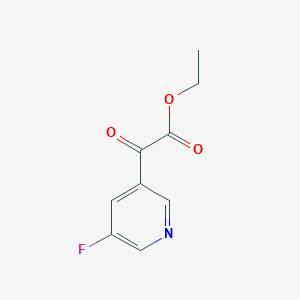
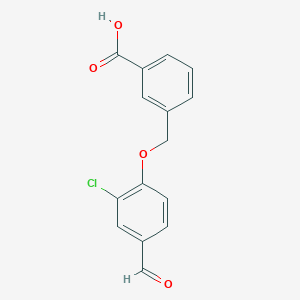
![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid](/img/structure/B12944094.png)
